molecular formula C15H13ClN2OS B5694436 N-[(4-chlorophenyl)carbamothioyl]-2-methylbenzamide

N-[(4-chlorophenyl)carbamothioyl]-2-methylbenzamide

Cat. No.: B5694436
M. Wt: 304.8 g/mol
InChI Key: YOVIOZGQTSTGQV-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)carbamothioyl]-2-methylbenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group, a carbamothioyl group, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)carbamothioyl]-2-methylbenzamide typically involves the reaction of 4-chloroaniline with 2-methylbenzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-chloroaniline is reacted with 2-methylbenzoyl isothiocyanate in an appropriate solvent such as dichloromethane.

    Step 2: The reaction mixture is stirred at room temperature for several hours to allow the formation of the thiourea linkage.

    Step 3: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)carbamothioyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-chlorophenyl)carbamothioyl]-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)carbamothioyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)carbamothioyl]benzamide
  • N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide
  • N-[(4-chlorophenyl)carbamothioyl]amino-3,3-dimethoxypropanamide

Uniqueness

N-[(4-chlorophenyl)carbamothioyl]-2-methylbenzamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the methyl group on the benzamide moiety can influence its chemical behavior and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-10-4-2-3-5-13(10)14(19)18-15(20)17-12-8-6-11(16)7-9-12/h2-9H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVIOZGQTSTGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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